
3,6,8,11-Tetraoxatridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,8,11-Tetraoxatridecane is an organic compound with the molecular formula C9H20O4. It is characterized by the presence of four oxygen atoms within its structure, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,8,11-Tetraoxatridecane typically involves the reaction of tetraethylene glycol with appropriate halogenated compounds under controlled conditions. One common method includes the use of carbon tetrabromide and triphenylphosphine in acetonitrile at low temperatures, followed by warming to room temperature and purification through column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,6,8,11-Tetraoxatridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated derivatives of this compound are often used in substitution reactions with nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted ethers or esters.
Scientific Research Applications
3,6,8,11-Tetraoxatridecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the development of drug delivery systems due to its solubility and stability.
Medicine: It is explored for its potential use in pharmaceuticals, especially in the formulation of drugs that require specific solubility profiles.
Mechanism of Action
The mechanism of action of 3,6,8,11-Tetraoxatridecane involves its interaction with various molecular targets. Its four oxygen atoms allow it to form hydrogen bonds and interact with polar molecules, making it an effective solvent and reactant in various chemical processes. The pathways involved in its action depend on the specific application, such as drug delivery or chemical synthesis.
Comparison with Similar Compounds
2,5,8,11-Tetraoxatridecane: Similar in structure but with different reactivity and applications.
Tetraethylene glycol: A precursor to 3,6,8,11-Tetraoxatridecane with similar properties but less complex structure.
Uniqueness: this compound is unique due to its specific arrangement of oxygen atoms, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
CAS No. |
71563-30-9 |
|---|---|
Molecular Formula |
C9H20O4 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-ethoxy-2-(2-ethoxyethoxymethoxy)ethane |
InChI |
InChI=1S/C9H20O4/c1-3-10-5-7-12-9-13-8-6-11-4-2/h3-9H2,1-2H3 |
InChI Key |
GDZIUDHJILDBKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCOCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-](/img/structure/B14456919.png)
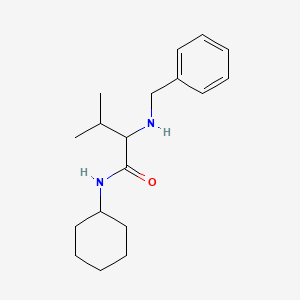
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B14456938.png)
![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)
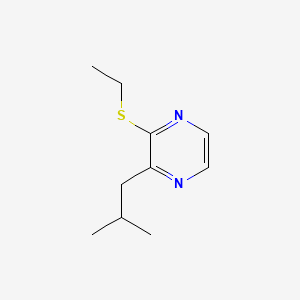
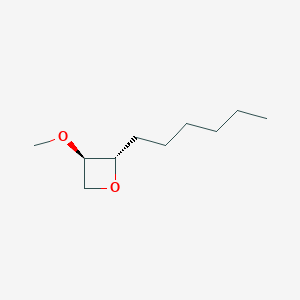
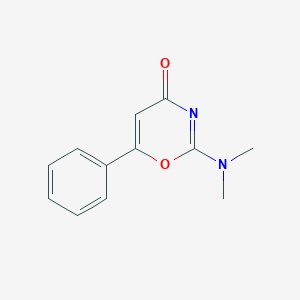
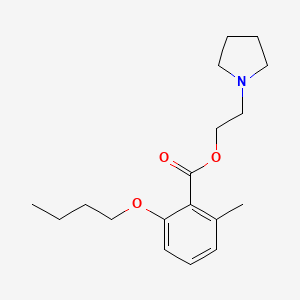
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
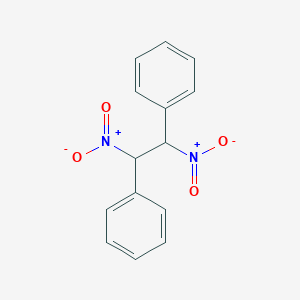
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)

![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
